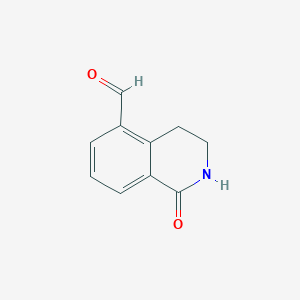

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde

Description

Properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-3,6H,4-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNFGLXEXFMRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC(=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Parameters and Challenges:

-

Regioselectivity : Ensuring the vinyl group is positioned exclusively at C5 during precursor synthesis.

-

Yield optimization : Reported yields for 7-carbaldehyde analogs reach 57%, but steric and electronic factors at C5 may reduce efficiency.

-

Byproduct formation : Overoxidation to carboxylic acids or ketones requires careful stoichiometric control.

Pomeranz-Fritsch Cyclization with Directed Formylation

The Pomeranz-Fritsch reaction offers a classical route to tetrahydroisoquinolines via acid-catalyzed cyclization of β-aminoketones. Modifying this method to introduce a formyl group at C5 involves:

-

Design of β-aminoketone precursors :

-

Incorporating a formyl-directing group (e.g., methoxy or nitro) at the meta-position of the aromatic ring to guide electrophilic substitution.

-

-

Cyclization and formylation :

-

Reagents : Concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Conditions : Reflux in anhydrous conditions (110–130°C, 4–12 hours).

-

Post-cyclization functionalization : Use of Vilsmeier-Haack reagent (POCl₃/DMF) for directed formylation at C5.

-

Case Study: 4-Carbaldehyde Synthesis

In 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde , analogous strategies employ oxidation of 4-hydroxymethyl intermediates or direct formylation during cyclization. For C5 derivatives, steric hindrance may necessitate milder formylation conditions.

Metalation-Formylation Sequences

Directed ortho metalation (DoM) enables precise functionalization of aromatic systems. Applying this to tetrahydroisoquinolines:

-

Directing group installation :

-

Introduce a substituent (e.g., methoxy, fluorine) at C6 or C7 to activate C5 for lithiation.

-

-

Lithiation and quenching :

-

Reagents : LDA (lithium diisopropylamide) or n-BuLi at –78°C.

-

Electrophile : DMF or methyl formate to yield the aldehyde.

-

Example Protocol:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Directed lithiation | LDA, THF, –78°C | Lithiation at C5 |

| 2. Formylation | DMF, –78°C to RT | C5-aldehyde formation |

| 3. Workup | HCl (aq) | Neutralization and isolation |

Yield considerations : Reported yields for analogous isoquinoline formylations range from 40–65%, depending on directing group efficiency.

Catalytic C–H Activation

Transition-metal-catalyzed C–H functionalization provides a modern approach to regioselective aldehyde installation:

-

Catalyst system :

-

Pd(OAc)₂ or RhCl₃ with oxidants (e.g., Cu(OAc)₂).

-

-

Directing groups :

-

Pyridine, oxazoline, or amide functionalities to coordinate the metal catalyst near C5.

-

-

Formylation agents :

-

Carbon monoxide (CO) or formate esters under syngas conditions.

-

Advantages :

-

Avoids pre-functionalized precursors.

-

Enables late-stage diversification.

Limitations :

-

Requires stringent anhydrous/oxygen-free conditions.

-

Catalyst loading (5–10 mol%) impacts cost-efficiency.

Retrosynthetic Analysis and Route Selection

A comparative evaluation of synthetic routes reveals trade-offs between scalability, regioselectivity, and yield:

For industrial-scale production, oxidative cleavage and Pomeranz-Fritsch methods are preferred due to established protocols. Research-scale applications may favor metalation-formylation for precision.

Analytical Characterization

Confirming the structure of 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde necessitates:

-

NMR spectroscopy :

-

¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet).

-

¹³C NMR : Carbonyl (C=O) at δ 190–200 ppm.

-

-

Mass spectrometry :

-

ESI-MS : Molecular ion peak at m/z 176 [M+H]⁺.

-

-

X-ray crystallography :

-

Resolves regiochemistry and confirms C5 substitution.

-

Chemical Reactions Analysis

Types of Reactions

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit potential anticancer properties. The compound 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications of the isoquinoline scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines .

PARP Inhibitors

Recent studies have focused on developing inhibitors targeting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold has been utilized to design novel PARP inhibitors, demonstrating promising in vitro activity. For example, a study reported that specific derivatives exhibited over 85% inhibition of PARP1 at 1 µM concentration, suggesting their potential as therapeutic agents for cancers associated with DNA repair deficiencies .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective properties. Research indicates that certain compounds within this class can modulate neurotransmitter systems and exhibit antioxidant activities. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The structural features of this compound may contribute to its neuroprotective effects by influencing receptor interactions and neuroinflammation pathways.

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and incorporation into more complex molecular frameworks. For instance, it can be utilized in the synthesis of various heterocyclic compounds through reactions such as condensation and cyclization .

Synthesis of Novel Derivatives

The compound has been employed in the synthesis of novel derivatives with enhanced biological activities. Researchers have explored the synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines by reacting it with different electrophiles under various conditions. These derivatives are being assessed for their pharmacological properties and potential therapeutic applications .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Development of PARP Inhibitors

In a recent study published in Nature, researchers synthesized a series of 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives aimed at inhibiting PARP enzymes. The lead compound demonstrated an IC50 value of 156 nM against PARP1 and showed efficacy in preclinical models of breast cancer with BRCA mutations .

Case Study 2: Neuroprotective Screening

A screening study evaluated various tetrahydroisoquinoline derivatives for neuroprotective effects against oxidative stress-induced neuronal cell death. Compounds derived from this compound exhibited significant protective effects in vitro and were further tested in animal models .

Mechanism of Action

The mechanism of action of 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Functional Group Influence: The aldehyde group in the target compound (C5) enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, the methyl ester in Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate reduces reactivity, favoring stability in protic solvents .

Salt Forms and Solubility: Hydrochloride salts (e.g., Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride and 5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) improve water solubility, which is critical for bioavailability in drug formulations .

Biological Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a heterocyclic compound that belongs to the tetrahydroisoquinoline (THIQ) family. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system composed of a six-membered benzene ring and a five-membered nitrogen-containing ring. This unique arrangement contributes to its reactivity and biological properties.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. It has been studied for its potential to inhibit West Nile Virus (WNV) protease activity. A study identified derivatives based on this compound that showed promise as WNV protease inhibitors without affecting mammalian serine proteases, suggesting selectivity in its action .

Neuroprotective Effects

The compound has also been linked to neuroprotective effects. THIQ derivatives have been reported to act as antineuroinflammatory agents. These compounds may modulate central nervous system (CNS) receptor functions and inhibit neuroinflammatory pathways, making them potential candidates for treating neurodegenerative disorders .

Antiparasitic Activity

In vitro studies have demonstrated the antiparasitic activity of THIQ derivatives against resistant strains of Plasmodium falciparum, the causative agent of malaria. These findings highlight the potential of this compound in developing new treatments for parasitic infections .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in viral replication and inflammation.

- Receptor Modulation : It may interact with CNS receptors to exert neuroprotective effects.

- Gene Expression Changes : The compound could influence gene expression related to inflammatory responses and neuronal survival .

Research Findings and Case Studies

Q & A

Q. Key Methodological Considerations :

- Catalyst selection (BF₃·OEt₂ vs. HCl/CH₃COOH).

- Solvent optimization (polar aprotic solvents like DMF improve yields).

- Purification via column chromatography or recrystallization .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Optimization involves systematic variation of:

- Temperature : Elevated temperatures (80–100°C) enhance cyclization efficiency but may increase side reactions .

- Catalyst stoichiometry : BF₃·OEt₂ at 1.2 equiv. balances reactivity and byproduct formation .

- Solvent polarity : DMF or dichloromethane improves solubility of intermediates .

Q. Example SAR Table :

| Derivative | R-Group | WNV Protease IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent compound | -CHO | 8.5 | |

| 12j | -COOCH₃ | 2.1 | |

| Reduced analog | -CH₂OH | 12.3 |

Basic: What biological activities are associated with this compound?

- Antiviral activity : Inhibition of WNV protease (NS2B/NS3) via competitive binding .

- Antimicrobial potential : Structural analogs show activity against S. aureus (MIC = 16 µg/mL) .

- Enzyme modulation : Interaction with cytochrome P450 isoforms, relevant in drug metabolism .

Advanced: How are contradictions in reported biological data addressed?

Discrepancies (e.g., variable IC₅₀ values across studies) are resolved by:

- Standardized assays : Uniform protease activity measurements (fluorogenic substrates vs. FRET-based) .

- Control experiments : Testing against mammalian proteases (e.g., thrombin) to confirm selectivity .

- Batch reproducibility : Validating synthetic purity (>98%) via independent labs .

Advanced: What strategies are used in hit-to-lead optimization for therapeutic applications?

- Scaffold hopping : Introducing fused rings (e.g., pyrido-quinoline hybrids) to improve binding .

- Prodrug design : Masking the aldehyde as an acetamide to enhance bioavailability .

- Toxicity screening : Assessing cytotoxicity in HEK293 cells (CC₅₀ > 50 µM) before in vivo studies .

Basic: What safety precautions are recommended during handling?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HCl gas during synthesis) .

- Waste disposal : Neutralize acidic residues before disposal .

Advanced: How is the compound utilized in targeted drug delivery systems?

- Conjugation to nanoparticles : Enhances blood-brain barrier penetration for neurotherapeutic applications .

- Click chemistry : Azide-alkyne cycloaddition to attach targeting ligands (e.g., folate receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.